molecular formula C10H8F3NO2S B2555698 (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1014082-33-7

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2555698
CAS No.: 1014082-33-7
M. Wt: 263.23
InChI Key: OWSQVKZOOHZWPY-AADKRJSRSA-N
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Description

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a thiazolidine ring substituted with a trifluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with cysteine or its derivatives in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization, forming the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives of the trifluorophenyl group.

Scientific Research Applications

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to penetrate biological membranes, while the thiazolidine ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

    (4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable building block for various applications.

Properties

IUPAC Name

(4R)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16)/t6-,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSQVKZOOHZWPY-AADKRJSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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